molecular formula C6H11NO2 B3333585 2-(~13~C,~2~H_3_)Methylproline CAS No. 1173023-47-6

2-(~13~C,~2~H_3_)Methylproline

Cat. No.: B3333585
CAS No.: 1173023-47-6
M. Wt: 133.17 g/mol
InChI Key: LWHHAVWYGIBIEU-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(~13~C,~2~H_3_)Methylproline is a modified form of the amino acid proline, where the methyl group is isotopically labeled with carbon-13 and deuterium. This compound is of significant interest in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(~13~C,~2~H_3_)Methylproline typically involves the incorporation of isotopically labeled precursors. One common method is the alkylation of proline with isotopically labeled methyl iodide (13CH~3~I) in the presence of a base such as sodium hydride (NaH). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(~13~C,~2~H_3_)Methylproline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The isotopically labeled methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(~13~C,~2~H_3_)Methylproline has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.

    Medicine: Investigated for its potential role in drug development and pharmacokinetics studies.

    Industry: Utilized in the production of isotopically labeled compounds for various industrial applications.

Mechanism of Action

The mechanism by which 2-(~13~C,~2~H_3_)Methylproline exerts its effects is primarily through its incorporation into biological molecules and pathways. The isotopic labels allow researchers to track the compound’s movement and transformation within cells and tissues, providing insights into metabolic processes and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylproline: The non-isotopically labeled version of the compound.

    2-(~13~C)Methylproline: Labeled with carbon-13 but not deuterium.

    2-(~2~H_3_)Methylproline: Labeled with deuterium but not carbon-13.

Uniqueness

2-(~13~C,~2~H_3_)Methylproline is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy

Properties

IUPAC Name

2-(trideuterio(113C)methyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/i1+1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHAVWYGIBIEU-KQORAOOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C1(CCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745841
Record name 2-(~13~C,~2~H_3_)Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-47-6
Record name 2-(~13~C,~2~H_3_)Methylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(~13~C,~2~H_3_)Methylproline
Reactant of Route 2
2-(~13~C,~2~H_3_)Methylproline
Reactant of Route 3
2-(~13~C,~2~H_3_)Methylproline
Reactant of Route 4
2-(~13~C,~2~H_3_)Methylproline
Reactant of Route 5
2-(~13~C,~2~H_3_)Methylproline
Reactant of Route 6
2-(~13~C,~2~H_3_)Methylproline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.